molecular formula C22H17ClN6O3S B2443939 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione CAS No. 1112348-44-3

1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2443939
CAS No.: 1112348-44-3
M. Wt: 480.93
InChI Key: CQMMDSDSNJBOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione is a synthetic compound of high interest in early-stage oncological research, particularly in the field of targeted protein degradation. Its structure suggests potential as a key component in the design of bifunctional proteolysis-targeting chimeras (PROTACs). These molecules are engineered to recruit specific disease-causing proteins, such as cyclin-dependent kinase 2 (CDK2), to cellular machinery that leads to their degradation . The abnormal activation of CDK2 is a recognized mechanism of resistance to CDK4/6 inhibitors in HR+ metastatic breast cancer and is also implicated in other cancers through cyclin E amplification or overexpression . By potentially facilitating the degradation of such protein targets via the ubiquitin-proteasome pathway, this compound provides researchers with a tool to investigate novel therapeutic strategies aimed at overcoming treatment resistance . The molecular framework of this compound integrates a uracil derivative, similar to 6-Amino-1,3-dimethyluracil, with a complex amine-containing side chain, which is typical for ligands designed to engage E3 ubiquitin ligases . This structural profile makes it a valuable candidate for studying cell cycle regulation, signal transduction, and the pharmacodynamics of induced protein degradation. Strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1112348-44-3

Molecular Formula

C22H17ClN6O3S

Molecular Weight

480.93

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H17ClN6O3S/c1-12-4-3-5-13(8-12)19-25-18(32-28-19)11-33-22-26-20-15(10-24-27-20)21(30)29(22)14-6-7-17(31-2)16(23)9-14/h3-10H,11H2,1-2H3,(H,24,27)

InChI Key

CQMMDSDSNJBOBI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

1,3-Dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in pharmaceutical applications. Its structure includes a pyrimidine core substituted with various moieties, particularly piperazine and piperidine, which are known for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N6O3, with a molecular weight of 426.49 g/mol. The compound's structure allows for multiple interactions with biological targets due to the presence of nitrogen atoms in its piperazine and piperidine groups.

Biological Activities

Research indicates that compounds structurally similar to 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine exhibit various biological activities:

Anticancer Activity
Several studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring piperazine and pyrimidine moieties have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been tested against bacterial strains and have shown significant inhibitory effects. The presence of the piperazine ring is particularly notable for its interaction with microbial enzymes.

Cholinesterase Inhibition
The inhibition of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) has been observed in related compounds. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

The mechanisms by which 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine exerts its biological effects include:

Receptor Binding
The compound likely interacts with specific receptors through hydrogen bonding and hydrophobic interactions due to its complex structure. The piperazine moiety may facilitate binding to neurotransmitter receptors, enhancing its pharmacological profile.

Enzyme Inhibition
Inhibition studies indicate that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This is particularly relevant in the context of cholinesterase inhibition for cognitive enhancement therapies.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Anticancer Studies
    • A study on pyrimidine derivatives showed that certain modifications increased cytotoxicity against breast cancer cells by promoting apoptosis (IC50 values ranged from 0.5 to 5 µM) .
  • Cholinesterase Inhibition
    • Research on Mannich bases indicated that similar compounds exhibited IC50 values ranging from 0.38 µM to 8.46 µM against acetylcholinesterase . This suggests that structural analogs could enhance therapeutic efficacy in neurodegenerative conditions.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructureBiological ActivityIC50 Value
Pyrimidine Derivative AStructureAnticancer0.5 µM
Piperazine Analog BStructureCholinesterase Inhibitor0.38 µM
Piperidine Derivative CStructureAntimicrobialN/A

Q & A

Q. What are the key synthetic pathways for constructing the pyrimidine-2,4-dione core in this compound?

The pyrimidine-2,4-dione core is typically synthesized via condensation reactions between substituted ureas and β-keto esters or via cyclization of thiourea derivatives. For example, in structurally related compounds, multi-step reactions involving piperazine derivatives and activated pyrimidine intermediates are employed, with careful control of solvent (e.g., ethanol or DMF), temperature (25–80°C), and catalysts (e.g., potassium carbonate) to optimize regioselectivity .

Q. How is the compound’s structural integrity validated post-synthesis?

Characterization relies on a combination of spectroscopic and analytical methods:

  • NMR (¹H/¹³C) to confirm substituent positions and piperazine/piperidine connectivity.
  • HRMS for molecular formula verification (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (C=O-N, ~1650 cm⁻¹) functional groups .

Q. What are the common biological targets for structurally analogous pyrimidine-piperazine hybrids?

Analogous compounds often target neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) or enzymes like phosphodiesterases (PDEs). For example, piperazine-linked pyrimidines with fluorophenyl substituents exhibit affinity for 5-HT₁A receptors, while pyridinylpiperazine derivatives modulate adrenergic pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperazine-piperidine-carbonyl linkage?

Key strategies include:

  • Coupling reagent selection : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between the piperidine carbonyl and piperazine nitrogen .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

Discrepancies often arise from structural nuances (e.g., substituent position, stereochemistry). For example:

Compound VariantSubstituent PositionActivityReference
4-FluorophenylParaHigh 5-HT₁A affinity
2-MethoxyphenylOrthoReduced activity
Systematic SAR studies using radioligand binding assays and molecular docking can clarify substituent effects .

Q. What computational approaches are effective for modeling the compound’s 3D conformation and binding interactions?

  • Molecular dynamics (MD) simulations : Assess flexibility of the piperazine-piperidine linker in aqueous or lipid bilayer environments .
  • Docking studies : Use software like AutoDock Vina to predict binding poses in receptor pockets (e.g., PDE4B or 5-HT₁A) .
  • DFT calculations : Analyze electronic transitions (UV-vis spectra) and charge distribution for reactivity predictions .

Q. What strategies are recommended for designing derivatives with improved metabolic stability?

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyl) as esters or carbamates to enhance permeability .
  • In vitro microsomal assays : Use liver microsomes to identify vulnerable sites for oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.